molecular formula C18H22BNO2 B8144717 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-amine

4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-amine

Cat. No.: B8144717
M. Wt: 295.2 g/mol
InChI Key: HZSLYTIJPCTBQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-amine is a boronic ester derivative commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a biphenyl structure with an amine group and a boronic ester moiety, making it versatile for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-amine typically involves the following steps:

    Borylation Reaction: The introduction of the boronic ester group is often achieved through a palladium-catalyzed borylation reaction. For instance, 4-bromoaniline can be reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate to yield the desired boronic ester derivative.

    Purification: The crude product is purified using column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds.

    Oxidation and Reduction: The amine group can undergo oxidation to form nitroso or nitro derivatives, while reduction can yield the corresponding aniline.

    Substitution Reactions: The boronic ester group can be substituted with various electrophiles, leading to the formation of diverse functionalized biphenyl derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Functionalized Biphenyls: Resulting from substitution reactions.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in various catalytic processes.

Biology

    Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic purposes.

Medicine

    Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry

    Material Science: Employed in the development of advanced materials such as polymers and electronic devices.

Mechanism of Action

The compound exerts its effects primarily through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic ester reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The amine group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the biphenyl structure and amine group, making it less versatile.

    4-Bromoaniline: Contains an amine group but lacks the boronic ester moiety.

    Bis(pinacolato)diboron: Used as a borylation reagent but does not have the biphenyl structure.

Uniqueness

4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-amine is unique due to its combination of a boronic ester and an amine group within a biphenyl framework. This structural arrangement enhances its utility in cross-coupling reactions and other synthetic applications, making it a valuable compound in both academic research and industrial processes.

Properties

IUPAC Name

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BNO2/c1-17(2)18(3,4)22-19(21-17)15-9-5-13(6-10-15)14-7-11-16(20)12-8-14/h5-12H,20H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSLYTIJPCTBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-amine
Reactant of Route 2
Reactant of Route 2
4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-amine
Reactant of Route 3
Reactant of Route 3
4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-amine
Reactant of Route 4
Reactant of Route 4
4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-amine
Reactant of Route 5
Reactant of Route 5
4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-amine
Reactant of Route 6
Reactant of Route 6
4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.